1-(3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)ethane-1-sulfonyl chloride
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Overview
Description
1-(3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)ethane-1-sulfonyl chloride is a chemical compound that belongs to the class of benzoxazines Benzoxazines are heterocyclic compounds containing a benzene ring fused to an oxazine ring This particular compound is characterized by the presence of a sulfonyl chloride group attached to the ethane chain, which is connected to the benzoxazine core
Preparation Methods
The synthesis of 1-(3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)ethane-1-sulfonyl chloride typically involves the following steps:
Formation of the Benzoxazine Core: The benzoxazine core can be synthesized through the reaction of 2-aminophenol with formaldehyde and an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Sulfonyl Chloride Group: The ethane chain with a sulfonyl chloride group can be introduced through the reaction of the benzoxazine core with ethanesulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Chemical Reactions Analysis
1-(3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonate thioesters, respectively.
Oxidation and Reduction Reactions: The benzoxazine core can undergo oxidation and reduction reactions, leading to the formation of various derivatives with different oxidation states.
Scientific Research Applications
1-(3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)ethane-1-sulfonyl chloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)ethane-1-sulfonyl chloride involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
1-(3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)ethane-1-sulfonyl chloride can be compared with other similar compounds, such as:
4-Hydroxy-7-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl glucoside: This compound has a similar benzoxazine core but differs in the functional groups attached to the core.
3,4-Dihydro-3-oxo-2H-1,4-benzoxazin-2-ylacetic acid: This compound also contains a benzoxazine core but has an acetic acid group instead of a sulfonyl chloride group.
N-[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)carbonyl]-2-pyrrolidinecarboxylate: This compound has a benzoxazine core with a different set of functional groups, leading to distinct chemical and biological properties.
Properties
Molecular Formula |
C10H10ClNO4S |
---|---|
Molecular Weight |
275.71 g/mol |
IUPAC Name |
1-(3-oxo-4H-1,4-benzoxazin-6-yl)ethanesulfonyl chloride |
InChI |
InChI=1S/C10H10ClNO4S/c1-6(17(11,14)15)7-2-3-9-8(4-7)12-10(13)5-16-9/h2-4,6H,5H2,1H3,(H,12,13) |
InChI Key |
AYCARNSGEHRFSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OCC(=O)N2)S(=O)(=O)Cl |
Origin of Product |
United States |
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